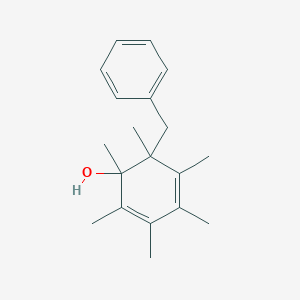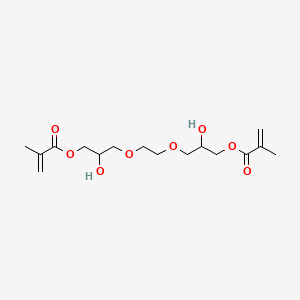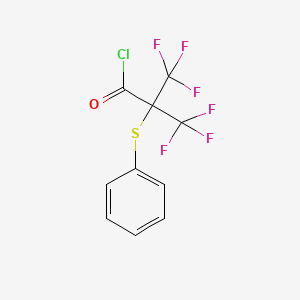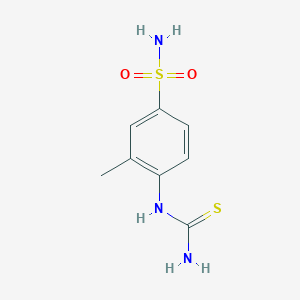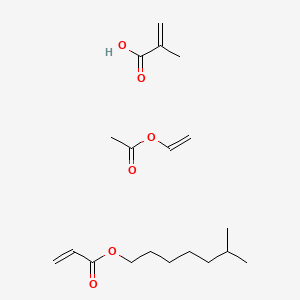
Ethenyl acetate;6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, is a complex polymer that combines the properties of its constituent monomers. This compound is part of the acrylate family, known for their versatility and wide range of applications in various industries. The polymer is formed through the polymerization of 2-propenoic acid (acrylic acid), ethenyl acetate (vinyl acetate), and isooctyl 2-propenoate, resulting in a material with unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, typically involves free radical polymerization. This process can be initiated by thermal decomposition of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in a suitable solvent, often in the presence of a chain transfer agent to control the molecular weight of the polymer.
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are fed into the reactor along with the initiator and solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified, typically by precipitation in a non-solvent, followed by drying and milling to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups into the polymer chain.
Applications De Recherche Scientifique
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound dressings and tissue engineering.
Industry: Applied in coatings, adhesives, and sealants due to its excellent film-forming properties and adhesion to various substrates.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, leading to specific effects such as enhanced adhesion or biocompatibility. The exact mechanism depends on the application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, polymer with butyl 2-propenoate and ethenyl acetate
- 2-Propenoic acid, polymer with ethene, ethenyl acetate, and 2-ethylhexyl 2-propenoate
- 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethenylbenzene
Uniqueness
2-Propenoic acid, polymer with ethenyl acetate and isooctyl 2-propenoate, stands out due to its unique combination of monomers, which imparts specific properties such as flexibility, adhesion, and chemical resistance. These properties make it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Propriétés
Numéro CAS |
66251-44-3 |
|---|---|
Formule moléculaire |
C19H32O6 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
ethenyl acetate;6-methylheptyl prop-2-enoate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.2C4H6O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-3-6-4(2)5;1-3(2)4(5)6/h4,10H,1,5-9H2,2-3H3;3H,1H2,2H3;1H2,2H3,(H,5,6) |
Clé InChI |
AUMHUHPIRBJGPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C=C.CC(=C)C(=O)O.CC(=O)OC=C |
Numéros CAS associés |
66251-44-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


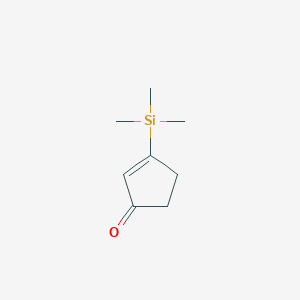
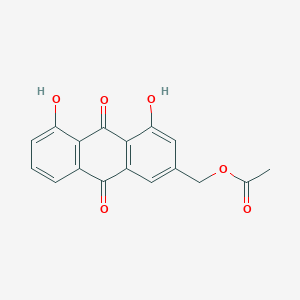
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)

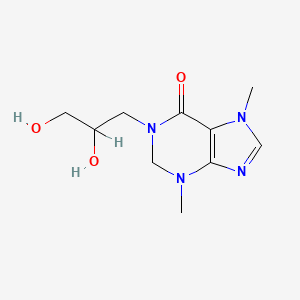
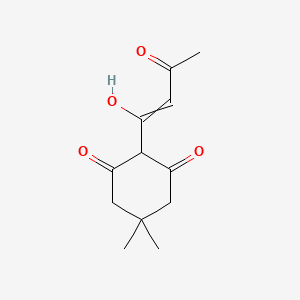
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
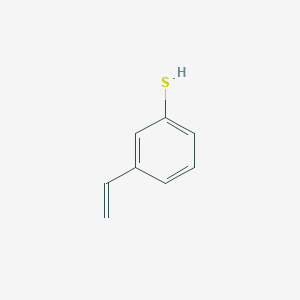
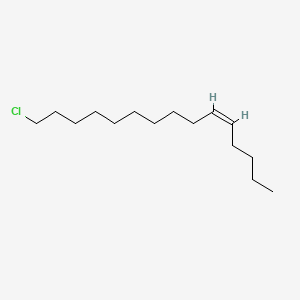
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
